molecular formula C6H4N4S B108089 2,5-Diamino-3,4-thiophenedicarbonitrile CAS No. 17989-89-8

2,5-Diamino-3,4-thiophenedicarbonitrile

Cat. No. B108089
CAS RN: 17989-89-8
M. Wt: 164.19 g/mol
InChI Key: TXCXJWUMYTXWMR-UHFFFAOYSA-N
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Description

2,5-Diamino-3,4-thiophenedicarbonitrile is a chemical compound that is part of the thieno[2,3-b]thiophene family. This family of compounds is known for its heterocyclic structure, which includes a thiophene ring fused to another thiophene ring. The compound is characterized by the presence of amino groups at the 2 and 5 positions and nitrile groups at the 3 and 4 positions of the thienothiophene system.

Synthesis Analysis

The synthesis of related thieno[2,3-b]thiophene derivatives has been explored in various studies. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate, a close relative to 2,5-diamino-3,4-thiophenedicarbonitrile, has been synthesized and further reacted to produce a range of derivatives. This compound was treated with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives. Additionally, it was used to generate dipyrrol-1-ylthienothiophene and its subsequent derivatives through condensation and cycloaddition reactions . Another study demonstrated the synthesis of 3,4-diamino-2,5-diacylthieno[2,3-b]thiophenes from disodium(dimercaptomethylene)malononitrile and α-halo ketones, showcasing the versatility of thienothiophene derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of 2,5-diamino-3,4-thiophenedicarbonitrile and its derivatives is characterized by the fused thiophene rings, which provide a planar and conjugated system. This conjugation is crucial for the electronic properties of the compound, as it allows for electron delocalization across the molecule. The presence of amino and nitrile groups also influences the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

Thieno[2,3-b]thiophene derivatives participate in various chemical reactions due to their reactive sites. The amino groups can act as nucleophiles, while the nitrile groups can undergo reactions typical for carbonitriles, such as hydrolysis or addition reactions. The study on the oxidation of 2-diphenylamino-substituted thiophenes provides insights into the electrochemical behavior of thiophene derivatives, revealing the formation of radical cations and subsequent coupling reactions . These findings suggest that 2,5-diamino-3,4-thiophenedicarbonitrile could also undergo similar redox transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-diamino-3,4-thiophenedicarbonitrile are influenced by its molecular structure. The planarity and conjugation of the thienothiophene core contribute to its potential electronic properties, which could be relevant for applications in materials science, such as organic semiconductors or conductive polymers. The presence of amino and nitrile groups could affect the solubility, acidity, and reactivity of the compound, although specific data on these properties for 2,5-diamino-3,4-thiophenedicarbonitrile are not provided in the papers .

Scientific Research Applications

Chemical Reactions and Derivatives

2,5-Diamino-3,4-thiophenedicarbonitrile has been explored in various chemical reactions. It is used as a precursor in the synthesis of diverse sulphur heterocycles. For instance, thiodiacetonitrile, a compound related to 2,5-diamino-3,4-thiophenedicarbonitrile, reacts with α-diketones to form thiophene derivatives like 5-cyano-2-thiophenecarboxamides, demonstrating its versatility in creating complex organic structures (Crombie, Kiely, & Ryan, 1979).

Fluorescent Properties

This compound exhibits significant potential in the development of fluorescent materials. A study demonstrated the synthesis of fluorescent dyes using 2,5-diamino-3,6-dicyanopyrazine, a compound structurally similar to 2,5-diamino-3,4-thiophenedicarbonitrile. The synthesized compound showed strong yellowish-green fluorescence, indicating its potential in fluorescent dye applications (Shirai et al., 1998).

Synthesis of Heterocyclic Compounds

The compound plays a crucial role in the synthesis of a variety of heterocyclic compounds. One study detailed the synthesis of various thiophene derivatives using 3,4-diamino-2,5-dicarbethoxythieno[2,3-b]thiophene, which is closely related to 2,5-diamino-3,4-thiophenedicarbonitrile. These derivatives have potential applications in various fields including materials science and pharmaceuticals (Moustafa, Khodairy, & Abdel-ghany, 2003).

Applications in Nonlinear Optical Materials

The structure and properties of 2,5-diamino-3,4-thiophenedicarbonitrile derivatives make them suitable for use in nonlinear optical materials. A study on thiophene-centered azomethines, derived from 2,5-diamino-thiophene-3,4-dicarbonitrile, highlighted their potential in photophysical and electronic applications due to their unique structural and electronic properties (Tokárová et al., 2020).

Role in Organic Synthesis

2,5-Diamino-3,4-thiophenedicarbonitrile serves as a versatile synthon in organic synthesis. It has been utilized in the synthesis of various complex organic molecules, demonstrating its importance as a building block in organic chemistry (Chaudhary, 2022).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2,5-diaminothiophene-3,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4S/c7-1-3-4(2-8)6(10)11-5(3)9/h9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCXJWUMYTXWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SC(=C1C#N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170877
Record name 3,4-Thiophenedicarbonitrile, 2,5-diamino-
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Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diamino-3,4-thiophenedicarbonitrile

CAS RN

17989-89-8
Record name 2,5-Diamino-3,4-thiophenedicarbonitrile
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Record name 2,5-Diamino-3,4-dicyanothiophene
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Record name 2,4-dicyanothiophene
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Record name 3,4-Thiophenedicarbonitrile, 2,5-diamino-
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Record name 2,5-Diamino-3,4-thiophenedicarbonitrile
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Record name 2,5-DIAMINO-3,4-DICYANOTHIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Vercelli, M Pasini, A Berlin, J Casado… - The Journal of …, 2014 - ACS Publications
The formation energy and stability of radical anions in a series of 12 phenyl- and 2-thienyl-ended linear, symmetric azomethines and azines were investigated by cyclic voltammetry. …
Number of citations: 36 pubs.acs.org

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